molecular formula C8H9ClN2O2 B569055 6-Chloro-2-ethylaminonicotinic acid CAS No. 1092523-21-1

6-Chloro-2-ethylaminonicotinic acid

Cat. No. B569055
M. Wt: 200.622
InChI Key: SAGPWEDGPJWJDT-UHFFFAOYSA-N
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Patent
US09376432B2

Procedure details

2 ml (24.8 mmol) of pyridine and 4.2 ml (49.8 mmol) of 2,4,6-trifluorotriazine were added to a suspension of 5.0 g (24.8 mmol) of 6-chloro-2-ethylamino-nicotinic acid in 125 ml of dichloromethane. The mixture was stirred for 3 hours at ambient temperature and then filtered. The solid was rinsed with 50 ml of dichloromethane and the filtrate was washed twice with 60 ml of ice-cold water. The organic phase was dried over Na2SO4 and the solvent was evaporated off under reduced pressure. 5.01 g of product were obtained in the form of an orange oil which was used without further purification.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
2,4,6-trifluorotriazine
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[F:7]N1N=C(F)C=C(F)N1.[Cl:16][C:17]1[CH:25]=[CH:24][C:20]([C:21](O)=[O:22])=[C:19]([NH:26][CH2:27][CH3:28])[N:18]=1>ClCCl>[Cl:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([F:7])=[O:22])=[C:19]([NH:26][CH2:27][CH3:28])[N:18]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
2,4,6-trifluorotriazine
Quantity
4.2 mL
Type
reactant
Smiles
FN1NC(=CC(=N1)F)F
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=C(C(=O)O)C=C1)NCC
Name
Quantity
125 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was rinsed with 50 ml of dichloromethane
WASH
Type
WASH
Details
the filtrate was washed twice with 60 ml of ice-cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC(=C(C(=O)F)C=C1)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.01 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.